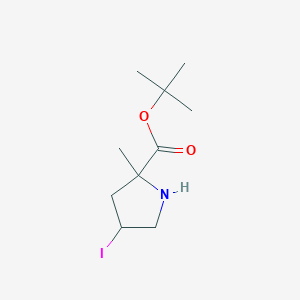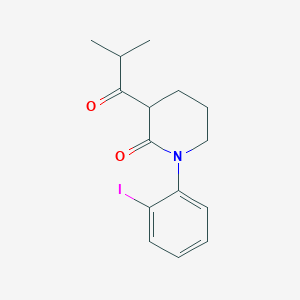
2-(3-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C11H15N3O. This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine moiety and an aldehyde group. It is primarily used in research and development within the pharmaceutical and chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with pyrrolidine under controlled conditions. One common method includes the condensation of 3-ethylpyrrolidine with pyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity towards its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- 2-(3-Propylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- 2-(3-Butylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Uniqueness
2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery compared to its methyl, propyl, and butyl analogs.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
2-(3-ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-2-9-3-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3 |
InChI-Schlüssel |
YQTLOISFOFHCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCN(C1)C2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)



![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)






![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)
